Barbigerone

概要

説明

Barbigerone is a naturally occurring pyranoisoflavone, first isolated from the seeds of the leguminous plant Tephrosia barbigera. It is also found in various species of the genus Millettia, such as Millettia dielsiana, Millettia ferruginea, Millettia usaramensis, and Millettia pachycarpa . This compound has garnered significant attention due to its diverse biological activities, including antioxidant, antiplasmodial, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

Barbigerone can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the use of methoxy-substituted phenyl derivatives and subsequent cyclization to form the pyranoisoflavone structure . The reaction conditions typically include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the seeds of Tephrosia barbigera or other Millettia species. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound . Advances in biotechnology and synthetic biology may also offer alternative methods for large-scale production.

化学反応の分析

Types of Reactions

Barbigerone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted this compound compounds. These products often exhibit different biological activities and can be used for further research and development .

科学的研究の応用

Antitumor Activity

Mechanism of Action

Barbigerone has been shown to induce apoptosis in cancer cells through various mechanisms. In a study involving murine lung cancer cells (LL/2), this compound inhibited cell proliferation in a concentration- and time-dependent manner, leading to apoptotic cell death characterized by:

- Enhanced mitochondrial cytochrome c release

- Activation of caspases-3 and -9

- Upregulation of Bax and downregulation of Bcl-2 .

In Vivo Studies

In vivo studies using the B16F10 melanoma model demonstrated that this compound significantly suppressed tumor growth, angiogenesis, and metastasis. The results indicated:

- A reduction in tumor volume by approximately 73% after treatment with 15 mg/kg this compound.

- Inhibition of blood vessel development in transgenic zebrafish models by over 90% at certain concentrations .

Angiogenesis Inhibition

This compound exhibits potent anti-angiogenic properties. In vitro studies showed that it inhibited the migration, invasion, and tube formation of human umbilical vascular endothelial cells (HUVECs) in a concentration-dependent manner. Key findings include:

| Concentration (μM) | Tube Formation Inhibition (%) |

|---|---|

| 2.5 | 50 |

| 5 | 80 |

In vivo assays confirmed that this compound effectively reduced angiogenesis in mouse models, as evidenced by histological analysis .

Neuroprotective Effects

Recent research indicates that this compound may alleviate symptoms associated with neurodegenerative diseases such as Parkinson's disease. In a rotenone-induced rat model, this compound demonstrated:

- Reduction in motor deficits observed through behavioral tests (e.g., rotarod, open-field test).

- Improvement in biochemical markers related to oxidative stress and inflammation .

Antioxidant and Anti-inflammatory Properties

This compound has been shown to possess significant antioxidant and anti-inflammatory activities. It reduces oxidative stress markers and inflammatory cytokines, suggesting its potential use in treating conditions characterized by oxidative damage .

Case Study 1: Murine Lung Cancer Model

- Objective : To evaluate the antitumor effects of this compound.

- Method : LL/2 cells were treated with varying concentrations of this compound.

- Results : Significant inhibition of cell proliferation and induction of apoptosis were observed.

Case Study 2: Zebrafish Angiogenesis Model

- Objective : To assess the anti-angiogenic effects of this compound.

- Method : Transgenic zebrafish embryos were treated with this compound.

- Results : Over 90% inhibition of blood vessel formation at specific concentrations.

作用機序

Barbigerone exerts its effects through various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In cancer cells, this compound induces apoptosis by activating specific signaling pathways, such as the MEK3/6/p38 MAPK pathway . It also inhibits tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways .

類似化合物との比較

Barbigerone is unique among pyranoisoflavones due to its specific biological activities. Similar compounds include other isoflavones like genistein, daidzein, and biochanin A. While these compounds also exhibit antioxidant and anticancer properties, this compound’s distinct structure and specific molecular targets make it particularly effective in certain applications .

List of Similar Compounds

- Genistein

- Daidzein

- Biochanin A

These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .

生物活性

Barbigerone is a natural pyranoisoflavone derived from various plant sources, particularly known for its potential therapeutic applications in neurodegenerative diseases and cancer. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Recent studies have explored its mechanisms of action and efficacy in various models, particularly focusing on its neuroprotective properties and potential in treating conditions like Parkinson's disease (PD) and non-small cell lung cancer (NSCLC).

Antioxidant and Anti-inflammatory Properties

This compound exhibits significant antioxidant activity, which plays a crucial role in mitigating oxidative stress—a key factor in many neurodegenerative diseases. In a study involving a rotenone-induced rat model of Parkinson's disease, this compound was administered at doses of 10 and 20 mg/kg. The results indicated that this compound:

- Reduced oxidative stress markers : Levels of malondialdehyde (MDA) and nitrite were significantly decreased, while the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) were restored to near-normal levels .

- Improved behavioral parameters : Treatment with this compound alleviated motor deficits as assessed by various tests, including the rotarod test and open-field test .

Neuroprotective Effects

This compound's neuroprotective effects were further substantiated by its ability to modulate neuroinflammatory cytokines. In the same study, it was shown to lower levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are critical mediators of inflammation associated with neurodegeneration .

Anticancer Activity

In addition to its neuroprotective properties, this compound has demonstrated anticancer effects. A study highlighted its ability to inhibit tumor angiogenesis and growth in human non-small-cell lung cancer xenografts through the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. This suggests that this compound may serve as a potential therapeutic agent for NSCLC by targeting specific molecular pathways involved in tumor progression .

Memory Enhancement

Recent research also indicated that this compound could prevent memory impairment induced by scopolamine, a common model for studying cognitive decline. Treatment with this compound significantly reduced oxidative stress and neurobehavioral deficits in scopolamine-administered rats, suggesting its potential role in enhancing cognitive function .

Data Summary

The following table summarizes key findings from recent studies on the biological activities of this compound:

Case Study 1: Neuroprotective Effects in Parkinson's Disease

In an experimental study aimed at exploring the effects of this compound on Parkinson's disease, researchers administered different doses to rats subjected to rotenone-induced neurotoxicity. The study concluded that this compound not only improved motor functions but also exhibited significant antioxidant activity by restoring the balance of oxidative stress markers.

Case Study 2: Anticancer Efficacy in Lung Cancer

A separate investigation into the anticancer properties of this compound revealed its effectiveness against non-small-cell lung cancer. The compound was shown to inhibit tumor growth significantly through modulation of angiogenesis-related pathways, indicating its potential as an adjunct therapy in cancer treatment.

特性

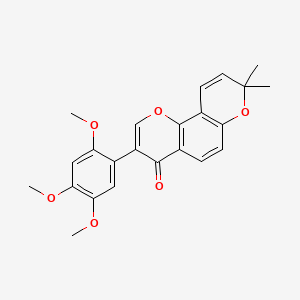

IUPAC Name |

8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-f]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIUGMGQVQMVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226352 | |

| Record name | Barbigerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75425-27-3 | |

| Record name | 8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75425-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbigerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075425273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbigerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARBIGERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BE3F2B4GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。